molecular formula C18H25BrN2O2S B15345892 Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide CAS No. 26058-53-7

Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide

Cat. No.: B15345892
CAS No.: 26058-53-7
M. Wt: 413.4 g/mol
InChI Key: BTCFOBIAIRSFFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide is a complex organic compound with a unique structure that includes a thiophene ring, an alpha-hydroxy group, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide typically involves multiple steps. One common route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the alpha-hydroxy group: This step often involves the hydroxylation of a precursor compound using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    N-methylation:

    Quaternization: The final step involves the quaternization of the amine group with a suitable alkylating agent, such as methyl bromide, to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide can undergo various chemical reactions, including:

    Oxidation: The alpha-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene ring or other functional groups.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or acetate, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Chloride, acetate.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a reduced thiophene derivative.

    Substitution: Formation of various substituted ammonium salts.

Scientific Research Applications

Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-furanacetamido)ethyl)trimethyl-, bromide
  • Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-pyrroleacetamido)ethyl)trimethyl-, bromide

Uniqueness

Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan and pyrrole analogs

Properties

CAS No.

26058-53-7

Molecular Formula

C18H25BrN2O2S

Molecular Weight

413.4 g/mol

IUPAC Name

2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl-trimethylazanium;bromide

InChI

InChI=1S/C18H25N2O2S.BrH/c1-19(12-13-20(2,3)4)17(21)18(22,16-11-8-14-23-16)15-9-6-5-7-10-15;/h5-11,14,22H,12-13H2,1-4H3;1H/q+1;/p-1

InChI Key

BTCFOBIAIRSFFQ-UHFFFAOYSA-M

Canonical SMILES

CN(CC[N+](C)(C)C)C(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.